Spectroscopic data (NMR, IR, MS) of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
Spectroscopic data (NMR, IR, MS) of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The functionalization of this core, for instance, with a bromomethyl group at the 6-position and a chloro group at the 4-position, yields 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine, a key intermediate for the synthesis of a diverse array of bioactive molecules.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.
While specific experimental spectra for 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine are not widely published, this guide provides a detailed prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and expected data are derived from the analysis of closely related thienopyrimidine analogs and fundamental spectroscopic theories.
Molecular Structure and Expected Spectroscopic Features
The structure of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine is presented below. The key spectroscopic handles include the protons on the pyrimidine and thiophene rings, the methylene protons of the bromomethyl group, and the various carbon environments. The presence of bromine and chlorine isotopes will also have a characteristic impact on the mass spectrum.
Caption: Molecular structure of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine in a solvent like CDCl₃ or DMSO-d₆ would exhibit three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | Singlet | 1H | H-2 | The proton at position 2 is adjacent to two nitrogen atoms, leading to significant deshielding and a downfield chemical shift. |
| ~7.8 | Singlet | 1H | H-7 | The proton on the thiophene ring is expected to be in the aromatic region, with its exact shift influenced by the adjacent sulfur atom and the fused pyrimidine ring. |
| ~4.8 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic thienopyrimidine system, resulting in a downfield shift compared to a simple alkyl group. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show all seven carbon signals of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-4 | The carbon bearing the chlorine atom is significantly deshielded due to the electronegativity of chlorine and the adjacent nitrogen atoms. |
| ~155 | C-2 | This carbon is part of the pyrimidine ring and is deshielded by the adjacent nitrogen atoms. |
| ~153 | C-7a | The bridgehead carbon of the thiophene ring is typically found at a downfield chemical shift. |
| ~135 | C-5a | The other bridgehead carbon is also expected in the aromatic region. |
| ~130 | C-7 | The protonated carbon of the thiophene ring. |
| ~125 | C-6 | The carbon bearing the bromomethyl group. |
| ~30 | -CH₂Br | The carbon of the bromomethyl group is in the aliphatic region but is shifted downfield due to the attached bromine atom. |
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific solvent.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans for adequate signal-to-noise.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) | Corresponds to the stretching vibrations of the C-H bonds on the thienopyrimidine ring. |
| ~2950 | Weak | C-H stretching (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds of the methylene group. |
| 1620-1550 | Medium-Strong | C=N and C=C stretching | Characteristic stretching vibrations of the pyrimidine and thiophene rings. |
| 1450-1350 | Medium | Ring skeletal vibrations | Complex vibrations involving the entire thienopyrimidine ring system. |
| ~1200 | Medium | C-N stretching | Stretching vibrations of the carbon-nitrogen bonds within the pyrimidine ring. |
| 800-700 | Strong | C-Cl stretching | Characteristic stretching vibration for a chloro-substituted aromatic ring. |
| 700-600 | Medium-Strong | C-Br stretching | Characteristic stretching vibration for the bromomethyl group. |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
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Sample Preparation: Place a small amount of the solid 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine sample directly onto the ATR crystal.
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Apply pressure to the sample to ensure good contact with the crystal.
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Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
Predicted Mass Spectrum
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Molecular Ion (M⁺): The molecular weight of 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine (C₇H₄BrClN₂S) is approximately 278.44 g/mol . The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in major peaks at m/z values corresponding to the different isotopic combinations.
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Major Fragmentation Pathways:
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Loss of Br•: A prominent fragment would be expected from the loss of a bromine radical, leading to a cation at [M-Br]⁺.
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Loss of CH₂Br•: Fragmentation involving the loss of the entire bromomethyl radical would result in a fragment at [M-CH₂Br]⁺.
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Loss of Cl•: Loss of a chlorine radical from the molecular ion would give a fragment at [M-Cl]⁺.
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Caption: Predicted major fragmentation pathways for 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine.
Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
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Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine. By leveraging the principles of NMR, IR, and MS, and drawing comparisons with related structures, we can confidently predict the key spectral features of this important synthetic intermediate. The detailed protocols provided herein offer a standardized approach for the acquisition and interpretation of high-quality spectroscopic data, which is essential for the unambiguous characterization of novel compounds in the field of drug discovery.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (2024). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some thienopyrimidine-containing drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Bohrium. (2006). Synthesis of Some Thienopyrimidine Derivatives: Full Paper PDF & Summary. Retrieved from [Link]
-
ResearchGate. (2008). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved from [Link]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
